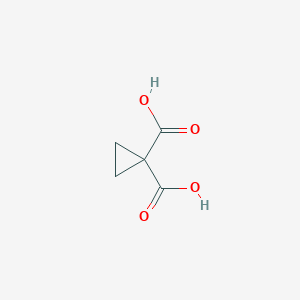
Cyclopropane-1,1-dicarboxylic acid
Cat. No. B044195
Key on ui cas rn:
598-10-7
M. Wt: 130.1 g/mol
InChI Key: FDKLLWKMYAMLIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08877776B2
Procedure details


Triethylamine (8.0 kg) was added to a cooled (approximately 4° C.) solution of commercially available cyclopropane-1,1-dicarboxylic acid (2 1, 10.0 kg) in THF (63.0 kg) at a rate such that the batch temperature did not exceed 10° C. The solution was stirred for approximately 30 minutes, and then thionyl chloride (9.0 kg) was added, keeping the batch temperature below 10° C. When the addition was complete, a solution of 4-fluoroaniline (9.0 kg) in THF (25.0 kg) was added at a rate such that the batch temperature did not exceed 10° C. The mixture was stirred for approximately 4 hours and then diluted with isopropyl acetate (87.0 kg). This solution was washed sequentially with aqueous sodium hydroxide (2.0 kg dissolved in 50.0 L of water), water (40.0 L), and aqueous sodium chloride (10.0 kg dissolved in 40.0 L of water). The organic solution was concentrated by vacuum distillation followed by the addition of heptane, which resulted in the precipitation of solid. The solid was recovered by centrifugation and then dried at approximately 35° C. under vacuum to afford the title compound. (10.0 kg).






Identifiers


|
REACTION_CXSMILES
|
C(N(CC)CC)C.[C:8]1([C:14]([OH:16])=[O:15])([C:11](O)=[O:12])[CH2:10][CH2:9]1.S(Cl)(Cl)=O.[F:21][C:22]1[CH:28]=[CH:27][C:25]([NH2:26])=[CH:24][CH:23]=1>C1COCC1.C(OC(C)C)(=O)C>[F:21][C:22]1[CH:28]=[CH:27][C:25]([NH:26][C:11]([C:8]2([C:14]([OH:16])=[O:15])[CH2:10][CH2:9]2)=[O:12])=[CH:24][CH:23]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Two
|
Name
|
|
|
Quantity
|
10 kg
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)(C(=O)O)C(=O)O
|
|
Name
|
|
|
Quantity
|
63 kg
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
9 kg
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
9 kg
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(N)C=C1
|
|
Name
|
|
|
Quantity
|
25 kg
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Five
|
Name
|
|
|
Quantity
|
87 kg
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC(C)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred for approximately 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
did not exceed 10° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the batch temperature below 10° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
When the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
did not exceed 10° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for approximately 4 hours
|
|
Duration
|
4 h
|
WASH
|
Type
|
WASH
|
|
Details
|
This solution was washed sequentially with aqueous sodium hydroxide (2.0 kg dissolved in 50.0 L of water), water (40.0 L), and aqueous sodium chloride (10.0 kg dissolved in 40.0 L of water)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic solution was concentrated by vacuum distillation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
followed by the addition of heptane, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulted in the precipitation of solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was recovered by centrifugation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at approximately 35° C. under vacuum
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)NC(=O)C1(CC1)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

